5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one
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Overview
Description
“5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one” is a complex organic compound that features a combination of functional groups, including a nitrofuran moiety, an oxazolidinone ring, and a sulfinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Nitrofuran Moiety: The nitrofuran group can be introduced via a nucleophilic substitution reaction using a suitable nitrofuran derivative.
Addition of the Sulfinylmethyl Group: The sulfinylmethyl group can be added through a sulfoxidation reaction, where a methylthio group is oxidized to a sulfinyl group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfinylmethyl group can undergo further oxidation to form a sulfonyl group.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrofuran derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Antimicrobial Agents: The nitrofuran moiety is known for its antimicrobial properties, making this compound a potential candidate for new antimicrobial drugs.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of “5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one” would depend on its specific application. For example, as an antimicrobial agent, it may exert its effects by:
Inhibiting Enzyme Activity: Binding to and inhibiting key enzymes in microbial cells.
Disrupting Cell Membranes: Interacting with and disrupting microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A well-known nitrofuran derivative used as an antimicrobial agent.
Oxazolidinone Antibiotics: Such as linezolid, which is used to treat bacterial infections.
Uniqueness
“5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one” is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H11N3O6S |
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Molecular Weight |
301.28 g/mol |
IUPAC Name |
5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11N3O6S/c1-20(17)6-8-5-12(10(14)19-8)11-4-7-2-3-9(18-7)13(15)16/h2-4,8H,5-6H2,1H3/b11-4+ |
InChI Key |
JGZLCENAQRDCKX-NYYWCZLTSA-N |
Isomeric SMILES |
CS(=O)CC1CN(C(=O)O1)/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CS(=O)CC1CN(C(=O)O1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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